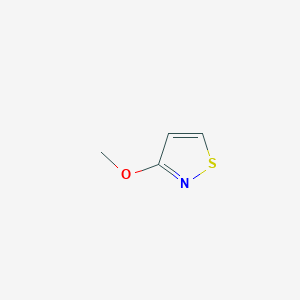

3-Methoxyisothiazole

Descripción

Propiedades

IUPAC Name |

3-methoxy-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-6-4-2-3-7-5-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAFQFFHXOLHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496101 | |

| Record name | 3-Methoxy-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27337-28-6 | |

| Record name | 3-Methoxy-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxyisothiazole and Its Derivatives

Ring-Forming Approaches to the Isothiazole (B42339) Nucleus

The construction of the isothiazole ring can be achieved through several retrosynthetic approaches, which involve the formation of the heterocyclic system from various acyclic or heterocyclic precursors. thieme-connect.com These methods are generally classified based on the fragments that come together to form the ring. researchgate.net

Intramolecular cyclization represents a direct approach to the isothiazole nucleus, involving the formation of a key bond (typically S-N or C-C) from a linear precursor already containing the requisite atoms. Oxidative cyclization is a prominent strategy within this category. For instance, the solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica (B1680970) gel provides a rapid and efficient route to 4-cyanoisothiazoles. thieme-connect.com This reaction proceeds effectively at room temperature or under microwave irradiation. thieme-connect.com

Another example involves the intramolecular condensation of a precursor containing an activated methylene (B1212753) group and a cyano group. This strategy was employed in the synthesis of inhibitors for vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), where the closure of a C–N–S–C–C fragment through the formation of a C–C bond yielded the isothiazole ring. thieme-connect.com

Table 1: Examples of Intramolecular Cyclization for Isothiazole Synthesis

| Starting Material | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| 3-Aminopropenethiones | CrO₃ on Silica Gel, solvent-free | 4-Cyanoisothiazoles | Not specified | thieme-connect.comthieme-connect.com |

The (4+1)-heterocyclization approach involves the reaction of a four-atom fragment with a single-atom fragment to complete the five-membered isothiazole ring. thieme-connect.com This method is particularly useful for incorporating either the sulfur or the nitrogen atom in the final step.

A notable example is the reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297) (NH₄OAc). organic-chemistry.orgthieme-connect.com In this metal-free, carbon-economic process, the four-atom C-C-C-S fragment of the keto-thioester reacts with the nitrogen atom from ammonia (B1221849) in a sequence of imine formation, cyclization, and aerial oxidation to yield 3,5-disubstituted isothiazoles. thieme-connect.com

Alternatively, a C-C-N-C fragment can react with a sulfur donor. The use of sulfur dichloride (S₂Cl₂) as a sulfur source has been demonstrated in the synthesis of dinitrobenzo[c]isothiazole from 2-amino-4,6-dinitrotoluene (B165273). The choice of base was found to be critical in this reaction; a combination of 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) achieved a 90% yield, whereas individual bases gave yields below 18%. thieme-connect.comthieme-connect.com

Table 2: Examples of (4+1)-Heterocyclization for Isothiazole Synthesis

| 4-Atom Fragment | 1-Atom Donor | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| β-Keto dithioesters/thioamides | NH₄OAc | Metal-free, sequential imine formation/cyclization/oxidation | 3,5-Disubstituted/annulated isothiazoles | Not specified | organic-chemistry.orgthieme-connect.com |

In (3+2)-heterocyclization, the isothiazole ring is assembled from a three-atom fragment and a two-atom fragment. thieme-connect.com This is a versatile approach for creating a variety of substituted isothiazoles. A common strategy involves reacting α,β-unsaturated aldehydes, which serve as the three-carbon (C-C-C) fragment, with a reagent that can provide the nitrogen-sulfur (N-S) unit. Ammonium thiocyanate (B1210189) (NH₄SCN) is frequently used as the N-S donor. thieme-connect.com For example, its reaction with 3-chloroacroleins in dimethylformamide has been used to synthesize 4-arylisothiazoles. thieme-connect.commedwinpublishers.com

Three-component reactions also fall under this category. The synthesis of isothiazoles has been achieved through reactions involving enaminoesters, fluorodibromoiamides or esters, and elemental sulfur, which proceed via C-F bond cleavage and the formation of new C-S, C-N, and N-S bonds. organic-chemistry.orgresearchgate.net

Table 3: Examples of (3+2)-Heterocyclization for Isothiazole Synthesis

| 3-Atom Fragment | 2-Atom Donor | Reagents/Conditions | Product | Citation |

|---|---|---|---|---|

| α,β-Unsaturated aldehydes | Ammonium thiocyanate (NH₄SCN) | Dimethylformamide (DMF) | 4-Arylisothiazoles | thieme-connect.comthieme-connect.com |

| (Z)-3,4-Diaryl-3-chloroacrylaldehydes | Ammonium thiocyanate (NH₄SCN) | Not specified | 3-Aryl-4-arylisothiazoles | thieme-connect.com |

Isothiazoles can also be synthesized through the transformation of other heterocyclic systems. thieme-connect.com These reactions often proceed via cleavage of the initial ring followed by rearrangement and recyclization to form the more stable isothiazole nucleus. documentsdelivered.com

A prominent example is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles. organic-chemistry.org This reaction is thought to proceed through an α-thiavinyl rhodium-carbenoid intermediate, which effectively acts as a 1,3-dipole equivalent, reacting with the nitrile to furnish 3,4,5-trisubstituted isothiazoles. thieme-connect.com Isothiazoles can also be derived from 1,2,3-dithiazoles. thieme-connect.com For instance, the thermolysis of 4,4'-diaryl-5,5'-bi(1,2,3-dithiazolylidenes) yields 3,6-diaryl-isothiazolo[5,4-d]isothiazoles. researchgate.net Another documented transformation involves the reaction of 2-imino-3,4-dihydro-2H-pyrrole with sulfur at high temperatures, which results in the formation of thiazolylisothiazoles. medwinpublishers.com

Table 4: Examples of Ring Transformation Syntheses for Isothiazoles

| Starting Heterocycle | Reagents/Conditions | Product | Citation |

|---|---|---|---|

| 1,2,3-Thiadiazoles | Nitriles, Rhodium catalyst | 3,4,5-Functionalized isothiazoles | organic-chemistry.orgthieme-connect.com |

| 5,5′-Bi(1,2,3-dithiazol-ylidenes) | Thermolysis, optional thiophile (e.g., triphenylphosphine) | Isothiazolo[5,4-d]-isothiazoles | researchgate.net |

| 2-Imino-3,4-dihydro-2H-pyrrole | Sulfur, heat | Thiazolylisothiazoles | medwinpublishers.com |

Functionalization Reactions of the Isothiazole Ring System

Once the isothiazole core is formed, further modification can be carried out to introduce desired functional groups. For the synthesis of 3-methoxyisothiazole, the most pertinent reaction is the introduction of a methoxy (B1213986) group onto the isothiazole ring.

The direct synthesis of this compound is most practically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 3-haloisothiazole, such as 3-chloroisothiazole (B170628) or 3-bromoisothiazole, with a methoxide (B1231860) source, typically sodium methoxide. longdom.org The mechanism follows an addition-elimination pathway, where the nucleophilic methoxide ion attacks the carbon atom bearing the halogen, forming a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost but is restored upon the expulsion of the halide ion, yielding the substituted product. libretexts.org

It is important to note that the reactivity of different positions on the isothiazole ring towards nucleophiles varies. Generally, position 5 is more susceptible to nucleophilic attack than position 3. thieme-connect.com However, reactions at the 3-position can be readily achieved. For the related thiazole (B1198619) ring system, the reaction of 2-chlorothiazole (B1198822) with sodium methoxide is a well-established method to produce 2-methoxythiazole, demonstrating the viability of this approach for analogous sulfur-nitrogen heterocycles. longdom.org For less reactive aryl halides, copper catalysis can be employed to facilitate the substitution reaction with sodium methoxide. tue.nl

Table 5: Nucleophilic Substitution for the Synthesis of Methoxy-Substituted Azoles

| Substrate | Nucleophile | Conditions | Product | Note | Citation |

|---|---|---|---|---|---|

| 3-Haloisothiazole (e.g., 3-chloroisothiazole) | Sodium Methoxide (CH₃O⁻Na⁺) | Typically in an alcohol solvent (e.g., Methanol) | This compound | A primary route for synthesis | longdom.orglibretexts.org |

| 2-Chlorothiazole | Sodium Methoxide | Not specified | 2-Methoxythiazole | Analogous reaction on an isomeric ring system | longdom.org |

Cross-Coupling Methodologies for Derivatization

The functionalization of the this compound scaffold can be effectively achieved through various palladium-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds, introducing aryl, vinyl, or alkyl groups at specific positions on the isothiazole ring. The Stille and Suzuki-Miyaura coupling reactions are prominent examples. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.org

The Stille reaction utilizes organotin reagents and is known for its reliability and tolerance of many functional groups, making it suitable for complex molecule synthesis. harvard.eduuwindsor.ca The mechanism involves the oxidative addition of a halo-isothiazole to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org

The Suzuki-Miyaura coupling, which employs more environmentally benign and less toxic organoboron reagents (boronic acids or esters), is a widely used alternative. libretexts.org The reaction proceeds under basic conditions, and its mechanism also follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org A relevant study demonstrated the sequential Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole, where the resulting 5-aryl-3-chloro-1,2,4-thiadiazole was subsequently converted to a 3-methoxy derivative by reaction with sodium methoxide in methanol. nih.govresearchgate.net This highlights a pathway to synthesize functionalized 3-methoxy-heterocycles.

| Coupling Reaction | Catalyst System (Example) | Coupling Partners | Key Features | Reference(s) |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane (R-Sn(Alkyl)₃) + Halo-isothiazole | Tolerates diverse functional groups; toxic tin reagents. | organic-chemistry.orgwikipedia.orgharvard.edu |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Organoboron (R-B(OH)₂) + Halo-isothiazole | Less toxic reagents; sensitive to base conditions. | libretexts.orgnih.govresearchgate.net |

| C-H/C-H Coupling | Pd(OAc)₂ / Ag₂CO₃ | Benzothiazole + Thiazole | Direct functionalization without pre-halogenation. | rsc.org |

Side-Chain Functionalization Strategies

Once the this compound core is assembled with a desired side-chain, further modifications to that chain can be crucial for tuning the molecule's properties. Strategies often involve leveraging the existing functionality of the side-chain for subsequent reactions. For instance, analogous to work on benzothiazinones, opening a cyclic amine on a side chain can create new derivatives with altered physicochemical properties. mdpi.com

Another approach involves building complex hybrid molecules. For example, thiazole-linked pyrazoline conjugates have been synthesized by reacting pyrazoline N-thioamide derivatives with phenacyl bromide, where the thiazole ring is formed in the final step. acs.org This type of strategy could be adapted to append other heterocyclic systems to a side-chain attached to the this compound core, thereby creating complex molecular architectures.

| Strategy | Precursor Functionality | Reaction Type | Outcome | Analogous Reference |

| Ring Opening | Cyclic piperidinyl or piperazinyl side-chain | Cyclization/Ring-opening | Acyclic amine derivatives with modified properties | mdpi.com |

| Hybrid Synthesis | N-thioamide side-chain | Cyclocondensation with α-haloketone | Formation of a new heterocyclic ring (e.g., thiazole) on the side-chain | acs.org |

Halogenation and Other Electrophilic Functionalizations

Introducing halogen atoms onto the this compound ring via electrophilic substitution is a key strategy for creating intermediates for further derivatization, such as in cross-coupling reactions. The isothiazole ring is generally less reactive towards electrophilic substitution than thiophene, often requiring more forcing conditions. lookchem.com

The regioselectivity of halogenation is a critical consideration. For the isothiazole ring system, electrophilic attack can occur at the C4 or C5 positions. The presence of the methoxy group at C3, an electron-donating group, would be expected to influence the position of substitution. Computational methods, such as calculating the relative energies of reaction intermediates (halonium ions), can be used to predict the most likely site of halogenation. wuxiapptec.com Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for such transformations, sometimes in acidic media like hexafluoroisopropanol (HFIP) to enhance reactivity and regioselectivity. researchgate.net An efficient method for regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines using potassium halides with a hypervalent iodine(III) reagent in water has also been reported, suggesting that modern, milder methods could be applicable. nih.gov

| Halogenating Agent | Target Ring | Conditions | Regioselectivity | Reference(s) |

| N-Bromosuccinimide (NBS) | Thiazole | Various, can require forcing conditions | Depends on substituents and conditions | lookchem.com |

| N-Halosuccinimides (NXS) | Arenes & Heterocycles | Hexafluoroisopropanol (HFIP) | High regioselectivity reported for various systems | researchgate.net |

| KX / PIDA | Pyrazolo[1,5-a]pyrimidines | Water, Room Temperature | C3-selective halogenation | nih.gov |

Advanced Synthetic Strategies for this compound Analogues

Modern synthetic chemistry offers several advanced strategies that can be applied to the synthesis of this compound analogues, often providing benefits in terms of efficiency, atom economy, and environmental impact.

One-Pot and Multi-Component Reactions

One-pot and multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single synthetic operation without isolating intermediates. scispace.com A three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides has been developed for the synthesis of both thiazoles and isothiazoles. acs.orgcapes.gov.br Another approach involves a [4+1] annulation of β-ketodithioesters or β-ketothioamides with ammonium acetate to form 3,5-disubstituted isothiazoles under metal-free conditions. organic-chemistry.org Such strategies could be adapted to generate diverse isothiazole libraries, which could then be methoxylated to produce analogues of this compound.

Catalytic Approaches in Isothiazole Synthesis

The use of catalysts can enable novel and efficient pathways for isothiazole ring formation. A rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles has been reported as a method to produce a wide variety of isothiazoles. nih.gov This reaction proceeds through an α-thiavinyl Rh-carbenoid intermediate. Another catalytic method involves the palladium-catalyzed oxidative C-H/C-H cross-coupling between different heterocycles, such as benzothiazoles and thiophenes or thiazoles, to directly form C-C bonds between them. rsc.org These catalytic methods offer alternative disconnections for accessing complex isothiazole-containing structures.

Solvent-Free and Mechanochemical Methods in Synthesis

Solvent-free and mechanochemical methods represent green chemistry approaches that minimize or eliminate the use of hazardous solvents. An eco-friendly, neat (solvent-free) synthesis of isothiazoles promoted by ammonium thiocyanate has been developed. rsc.org Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has been successfully employed for various organic transformations, including the synthesis of heterocyclic compounds. researchgate.net The synthesis of stable covalent organic frameworks via room-temperature mechanochemical grinding has been demonstrated, showcasing the power of this solvent-free technique. elsevierpure.com These methods offer the potential for more sustainable and efficient production of isothiazole derivatives.

| Advanced Strategy | Description | Example Application | Key Advantage | Reference(s) |

| One-Pot Reaction | Multiple reaction steps in a single flask | Synthesis of highly functionalized thiazoles from 3-chloroacetylacetone and KSCN | Increased efficiency, reduced waste | scispace.com |

| Multi-Component Reaction | 3 or more reactants combine in one step | Synthesis of isothiazoles from enaminoesters, sulfur, and bromodifluoroacetamides | Rapid assembly of molecular complexity | acs.orgcapes.gov.br |

| Catalytic Transannulation | Rh-catalyzed reaction of 1,2,3-thiadiazoles with nitriles | Synthesis of diverse isothiazoles | Novel synthetic route via carbenoid intermediate | nih.gov |

| Mechanochemical Synthesis | Use of mechanical force to drive reactions | Synthesis of covalent organic frameworks | Solvent-free, environmentally friendly | researchgate.netelsevierpure.com |

| Neat Synthesis | Reaction conducted without a solvent | Ammonium thiocyanate-promoted synthesis of isothiazoles | Eco-friendly, simple, rapid | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxyisothiazole

Characteristic Reaction Pathways of the Isothiazole (B42339) Moiety

The isothiazole core is considered to have a moderate degree of aromaticity, positioning it between isoxazoles and pyrazoles in terms of aromatic stability thieme-connect.com. This aromatic character influences its susceptibility to various reaction types.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the isothiazole ring is generally less facile than on more electron-rich heterocycles like pyrrole (B145914) or furan, but more so than on pyridine (B92270) chemicalbook.comcore.ac.ukpharmaguideline.comwikipedia.org. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C2 position. Theoretical studies and experimental observations on substituted isothiazoles suggest that position 5 is generally the preferred site for electrophilic attack, followed by position 4, while position 3 is less reactive unless activated by specific substituents thieme-connect.comresearchgate.netthieme-connect.com. The presence of a methoxy (B1213986) group at the 3-position is expected to be electron-donating through resonance, potentially activating the ring towards EAS and directing substitution to the ortho and para positions relative to itself. However, the inherent electronic distribution of the isothiazole ring means that position 5 would likely remain the most favored site for electrophilic attack, with position 4 being a secondary possibility. Specific studies on the nitration of isothiazoles indicate that the reaction can occur on the free base, with methyl substituents influencing reactivity and potentially shifting the mechanism to involve the conjugate acid rsc.org.

Nucleophilic Substitution Reactions and Regioselectivity

Isothiazoles can undergo nucleophilic substitution, particularly when good leaving groups are present on the ring, or under conditions that promote ring-opening thieme-connect.compharmaguideline.comthieme-connect.com. Positions 3 and 5 of the isothiazole ring are generally more susceptible to nucleophilic attack than position 4 thieme-connect.comthieme-connect.com. Position 5 is often more reactive in nucleophilic substitution reactions than position 3 thieme-connect.comthieme-connect.com. For example, haloisothiazoles are known to be reactive synthetic intermediates that can undergo nucleophilic substitution with various nucleophiles thieme-connect.com. The electron-deficient nature of the isothiazole ring, especially at positions adjacent to the heteroatoms, makes it prone to attack by nucleophiles, which can sometimes lead to ring opening thieme-connect.compharmaguideline.comthieme-connect.com.

Radical Reactions and Pathways

Isothiazole derivatives can participate in radical reactions. For instance, trisulfur (B1217805) radical anion (S₃•⁻) has been employed in reactions that lead to the formation of isothiazoles through C–S and N–S bond formation acs.orgresearchgate.net. Additionally, visible-light-promoted radical cyclization reactions have been reported for related sulfur-containing heterocycles, suggesting a potential for radical pathways involving the isothiazole core under specific conditions dntb.gov.uaresearchgate.net.

Cycloaddition Reactions Involving 3-Methoxyisothiazole Derivatives

Isothiazoles and their derivatives can engage in cycloaddition reactions, notably Diels-Alder and 1,3-dipolar cycloadditions, albeit often requiring specific structural features or conditions due to the aromatic stabilization of the ring thieme-connect.comclockss.orgresearchgate.netnih.govpsu.eduwikipedia.orgnih.gov.

[π4+π2] Cycloadditions (Diels-Alder Reactions) and Regioselectivity

While the aromatic nature of isothiazoles generally makes them less reactive dienophiles or dienes in Diels-Alder reactions compared to non-aromatic systems, certain derivatives can participate. Isothiazol-3(2H)-one 1,1-dioxides and related structures have been shown to act as dienophiles in Diels-Alder reactions with various dienes clockss.org. These reactions often proceed with high regioselectivity. In some cases, isothiazoles bearing specific substituents, such as alkenyl groups at the 4-position, can behave as dienes in Diels-Alder reactions with electron-deficient dienophiles, leading to the formation of complex polyheterocyclic structures researchgate.netnih.gov. The regioselectivity in these reactions is often governed by frontier molecular orbital (FMO) interactions and secondary orbital interactions nih.govresearchgate.net.

1,3-Dipolar Cycloaddition Processes and Dipolarophile Reactivity

Isothiazoles themselves are not typically considered 1,3-dipoles. However, isothiazole derivatives can act as dipolarophiles, reacting with 1,3-dipoles to form new heterocyclic systems clockss.orgpsu.educollectionscanada.gc.camdpi.comresearchgate.netacs.orgwikipedia.org. For example, isothiazol-3(2H)-one 1,1-dioxides can undergo 1,3-dipolar cycloaddition with diazoalkanes, azides, and nitrile oxides, often with high regioselectivity clockss.org. Nitrile sulfides, which are 1,3-dipoles, can react with alkynes, nitriles, and alkenes to form various heterocycles, including isothiazoles psu.educollectionscanada.gc.catandfonline.com. The regioselectivity of 1,3-dipolar cycloadditions is typically governed by electronic and steric effects, as well as FMO theory wikipedia.org.

Ring-Opening and Rearrangement Mechanisms

The isothiazole ring system, while generally exhibiting aromatic stability, can undergo various transformations under specific chemical conditions. Investigations into the reactivity of this compound aim to elucidate the pathways and mechanisms governing its behavior, particularly concerning ring stability, cleavage, and potential rearrangements.

Solvent Effects on Ring Stability and CleavageSpecific research findings detailing the influence of various solvents on the ring stability and cleavage mechanisms of this compound are not extensively documented in the reviewed scientific literature. General principles in heterocyclic chemistry suggest that solvent polarity, protic nature, and specific solute-solvent interactions can significantly influence reaction pathways and the overall stability of ring systemsresearchgate.net. For instance, polar solvents can stabilize charged intermediates or transition states, potentially altering reaction rates or favoring specific cleavage pathways. However, quantitative data or proposed mechanisms directly related to this compound's ring behavior under different solvent conditions, such as variations in polarity or protic character, are not readily available from the current search.

Data Table: Not applicable due to the lack of specific research findings for this compound on this topic.

Base-Mediated Ring TransformationsDetailed research findings on base-mediated ring transformations or rearrangements specifically for this compound are limited in the accessible scientific literature. While bases are commonly employed in the synthesis of various isothiazole derivatives, often facilitating cyclization or functionalization stepstaylorandfrancis.comresearchgate.net, specific studies detailing how bases induce ring opening or rearrangement of the this compound core are not found. General mechanisms of base-catalyzed reactions in organic chemistry involve processes such as deprotonation, nucleophilic attack, or elimination, which can lead to ring modifications. However, their specific application to ring transformations of this compound has not been detailed in the reviewed sources.

Data Table: Not applicable due to the lack of specific research findings for this compound on this topic.

Fragmentation Pathways Analysis for Structural Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. Electron Impact (EI) ionization, a common method in Gas Chromatography-Mass Spectrometry (GC-MS), bombards molecules with high-energy electrons, leading to ionization and subsequent fragmentation. These fragmentation pathways, which involve the cleavage of chemical bonds, generate characteristic fragment ions. The analysis of these ions and their mass-to-charge ratios (m/z) provides critical insights into the molecule's structure.

For compounds like this compound, fragmentation typically occurs at bonds adjacent to heteroatoms or electron-rich centers, or via rearrangements like the McLafferty rearrangement. The stability of the resulting ions and radicals dictates the preferred fragmentation pathways. Understanding these mechanisms allows chemists to deduce the arrangement of atoms within the molecule, thereby confirming its structure. While EI ionization can lead to extensive fragmentation, Chemical Ionization (CI) is a softer technique that often yields a prominent molecular ion with minimal fragmentation, providing direct information about the molecular weight. Tandem mass spectrometry (MS/MS), particularly in triple quadrupole (QQQ) instruments, enhances specificity by selecting a precursor ion and then fragmenting it further into product ions, allowing for highly selective detection and structural confirmation.

Coupled Chromatographic-Mass Spectrometric (GC-MS, LC-MS) Applications

Coupling chromatographic techniques with mass spectrometry offers a powerful approach for analyzing complex mixtures and confirming the identity of individual components. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for volatile and thermally stable compounds, separating them based on their retention times before mass analysis. The data generated from GC-MS is three-dimensional, comprising chromatograms (intensity vs. retention time) and mass spectra (ion abundance vs. m/z), which together aid in both qualitative and quantitative analysis. GC-MS is valuable for molecular weight confirmation and structural analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS), on the other hand, is suitable for analyzing non-volatile and thermally labile compounds. LC-MS combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed as interfaces for LC-MS. LC-MS/MS, utilizing a triple quadrupole mass analyzer, provides enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, making it ideal for trace analysis, structure confirmation, and analysis of compounds lacking UV chromophores. The specificity of LC-MS/MS allows for the identification of compounds even within complex matrices or co-eluting peaks. Confirmation in these coupled techniques often relies on matching retention times and characteristic mass spectral fragmentation patterns (or specific ion transitions in MS/MS) with those of reference standards.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about a molecule's structure by probing its molecular vibrations and electronic transitions, respectively.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a primary technique for identifying functional groups within a molecule. When a molecule absorbs IR radiation, specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. These bands correspond to different types of molecular vibrations, such as stretching and bending. The presence of specific functional groups, like C-H, C=N, C-O, and aromatic ring vibrations, can be identified by their unique absorption frequencies. For this compound, IR spectroscopy would reveal characteristic absorptions associated with the isothiazole ring system and the methoxy substituent. For instance, C-O stretching vibrations from the methoxy group and C=N and C-S stretching vibrations from the isothiazole ring are expected. The specific positions and intensities of these bands serve as a fingerprint for the molecule, aiding in its identification and structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically involving π electrons or non-bonding electrons. Molecules with conjugated systems or chromophores absorb UV-Vis light at specific wavelengths, resulting in absorption maxima (λmax). The isothiazole ring, being an aromatic heterocycle, possesses a delocalized π electron system that will exhibit characteristic UV absorption. The methoxy substituent, an electron-donating group, can influence the electronic structure and potentially shift the absorption maxima. UV-Vis spectroscopy is valuable for confirming the presence of such chromophoric systems and can provide information about the electronic transitions (e.g., π→π* or n→π*) occurring within the molecule. While UV-Vis spectroscopy alone may not definitively elucidate a complex structure, it is a useful tool for confirming the presence of expected electronic features and for quantitative analysis when coupled with chromatographic separation.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, like IR spectroscopy, provides information about molecular vibrations. It relies on the inelastic scattering of light by molecules. The intensity of Raman scattering depends on the change in polarizability of the molecule during vibration. Raman spectroscopy is often complementary to IR spectroscopy, as some vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would detect vibrations associated with the isothiazole ring and the methoxy group. Characteristic Raman shifts would correspond to ring breathing modes, C-H stretching and bending modes, and C-O stretching modes. The unique vibrational fingerprint obtained from Raman spectra can further aid in structural confirmation and distinguishing between isomers or related compounds.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. When X-rays interact with a crystalline sample, they are diffracted according to Bragg's Law, producing a unique diffraction pattern. Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise positions of atoms within the crystal lattice. For this compound, single-crystal X-ray diffraction would provide definitive information about its solid-state structure, including bond lengths, bond angles, and molecular conformation. This technique is considered the gold standard for unambiguous structural determination of crystalline compounds, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the bulk properties of the material. Powder XRD can be used for phase identification and characterization of polycrystalline samples.

Compound List:

this compound

References S. George, J. M. V. George, S. K. George, and S. M. V. George, "Spectroscopic Characterization of Organic Compounds," in Spectroscopic Characterization of Organic Compounds, IntechOpen, 2023. P. Atkins, L. Jones, and G. L. Miessler, Chemical Principles: The Quest for Insight, 5th ed. W. H. Freeman, 2015. D. A. Skoog, F. J. Holler, and S. R. Crouch, Principles of Instrumental Analysis, 6th ed. Cengage Learning, 2007. M. J. Buerger, X-ray Crystallography. Princeton University Press, 1942.

This article details the advanced spectroscopic and analytical characterization of this compound, focusing on techniques crucial for structural elucidation and confirmation.

Fragmentation Pathways Analysis for Structural Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. Electron Impact (EI) ionization, a common method in Gas Chromatography-Mass Spectrometry (GC-MS), bombards molecules with high-energy electrons, leading to ionization and subsequent fragmentation. These fragmentation pathways, which involve the cleavage of chemical bonds, generate characteristic fragment ions. The analysis of these ions and their mass-to-charge ratios (m/z) provides critical insights into the molecule's structure.

For compounds like this compound, fragmentation typically occurs at bonds adjacent to heteroatoms or electron-rich centers, or via rearrangements like the McLafferty rearrangement. The stability of the resulting ions and radicals dictates the preferred fragmentation pathways. Understanding these mechanisms allows chemists to deduce the arrangement of atoms within the molecule, thereby confirming its structure. While EI ionization can lead to extensive fragmentation, Chemical Ionization (CI) is a softer technique that often yields a prominent molecular ion with minimal fragmentation, providing direct information about the molecular weight. Tandem mass spectrometry (MS/MS), particularly in triple quadrupole (QQQ) instruments, enhances specificity by selecting a precursor ion and then fragmenting it further into product ions, allowing for highly selective detection and structural confirmation.

Coupled Chromatographic-Mass Spectrometric (GC-MS, LC-MS) Applications

Coupling chromatographic techniques with mass spectrometry offers a powerful approach for analyzing complex mixtures and confirming the identity of individual components. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for volatile and thermally stable compounds, separating them based on their retention times before mass analysis. The data generated from GC-MS is three-dimensional, comprising chromatograms (intensity vs. retention time) and mass spectra (ion abundance vs. m/z), which together aid in both qualitative and quantitative analysis. GC-MS is valuable for molecular weight confirmation and structural analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS), on the other hand, is suitable for analyzing non-volatile and thermally labile compounds. LC-MS combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed as interfaces for LC-MS. LC-MS/MS, utilizing a triple quadrupole mass analyzer, provides enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, making it ideal for trace analysis, structure confirmation, and analysis of compounds lacking UV chromophores. The specificity of LC-MS/MS allows for the identification of compounds even within complex matrices or co-eluting peaks. Confirmation in these coupled techniques often relies on matching retention times and characteristic mass spectral fragmentation patterns (or specific ion transitions in MS/MS) with those of reference standards.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about a molecule's structure by probing its molecular vibrations and electronic transitions, respectively.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a primary technique for identifying functional groups within a molecule. When a molecule absorbs IR radiation, specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. These bands correspond to different types of molecular vibrations, such as stretching and bending. The presence of specific functional groups, like C-H, C=N, C-O, and aromatic ring vibrations, can be identified by their unique absorption frequencies. For this compound, IR spectroscopy would reveal characteristic absorptions associated with the isothiazole ring system and the methoxy substituent. Expected absorptions include C-O stretching vibrations from the methoxy group and C=N and C-S stretching vibrations from the isothiazole ring. The specific positions and intensities of these bands serve as a fingerprint for the molecule, aiding in its identification and structural confirmation. Typical C-H stretching vibrations for saturated carbons are observed in the 2850-3000 cm⁻¹ range, while C=N stretches usually appear around 1600-1700 cm⁻¹. C-O stretches are typically found in the 1000-1300 cm⁻¹ range.

Table 1: Expected IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Functional Group/Bond | Assignment |

| 2850-3000 | C-H stretch | Alkyl C-H |

| ~1600-1700 | C=N stretch | Isothiazole ring |

| ~1000-1300 | C-O stretch | Methoxy group |

| ~700-800 | C-S stretch | Isothiazole ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically involving π electrons or non-bonding electrons. Molecules with conjugated systems or chromophores absorb UV-Vis light at specific wavelengths, resulting in absorption maxima (λmax). The isothiazole ring, being an aromatic heterocycle, possesses a delocalized π electron system that will exhibit characteristic UV absorption. The methoxy substituent, an electron-donating group, can influence the electronic structure and potentially shift the absorption maxima. UV-Vis spectroscopy is valuable for confirming the presence of such chromophoric systems and can provide information about the electronic transitions (e.g., π→π* or n→π) occurring within the molecule. Typically, aromatic systems show absorption bands in the 200-300 nm range, with contributions from π→π transitions. Substituents can cause bathochromic (longer wavelength) or hypsochromic (shorter wavelength) shifts.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Wavelength Range (nm) | Transition Type | Chromophore/Substituent | Expected Observation |

| 200-300 | π→π | Isothiazole ring | Absorption maxima expected |

| n→π | Methoxy group | Potentially weaker absorption at longer wavelengths |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, like IR spectroscopy, provides information about molecular vibrations. It relies on the inelastic scattering of light by molecules. The intensity of Raman scattering depends on the change in polarizability of the molecule during vibration. Raman spectroscopy is often complementary to IR spectroscopy, as some vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would detect vibrations associated with the isothiazole ring and the methoxy group. Characteristic Raman shifts would correspond to ring breathing modes, C-H stretching and bending modes, and C-O stretching modes. The unique vibrational fingerprint obtained from Raman spectra can further aid in structural confirmation and distinguishing between isomers or related compounds.

Table 3: Expected Raman Active Vibrations for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Assignment |

| ~1500-1600 | C=N stretch | Isothiazole ring |

| ~1000-1100 | C-O stretch | Methoxy group |

| ~300-500 | Ring modes | Isothiazole ring skeletal vibrations |

| ~800-900 | C-S stretch | Isothiazole ring |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. When X-rays interact with a crystalline sample, they are diffracted according to Bragg's Law, producing a unique diffraction pattern. Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise positions of atoms within the crystal lattice. For this compound, single-crystal X-ray diffraction would provide definitive information about its solid-state structure, including bond lengths, bond angles, and molecular conformation. This technique is considered the gold standard for unambiguous structural determination of crystalline compounds, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the bulk properties of the material. Powder XRD can be used for phase identification and characterization of polycrystalline samples. The process involves directing an X-ray beam onto a crystalline sample, where constructive interference at specific angles produces a diffraction pattern that is unique to the material's crystal structure. By analyzing this pattern, researchers can determine the unit cell parameters and atomic positions.

Compound List:

this compound

References S. George, J. M. V. George, S. K. George, and S. M. V. George, "Spectroscopic Characterization of Organic Compounds," in Spectroscopic Characterization of Organic Compounds, IntechOpen, 2023. P. Atkins, L. Jones, and G. L. Miessler, Chemical Principles: The Quest for Insight, 5th ed. W. H. Freeman, 2015. D. A. Skoog, F. J. Holler, and S. R. Crouch, Principles of Instrumental Analysis, 6th ed. Cengage Learning, 2007. M. J. Buerger, X-ray Crystallography. Princeton University Press, 1942. "UV-VIS Spectroscopy 2," Moodle@Units. [Online]. Available: https://moodle.units.it/pluginfile.php/175571/mod_resource/content/1/UV-VIS%20Spectroscopy%202.pdf "Molecular Vibrations," Chemistry LibreTexts, 2023. [Online]. Available: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Molecular_Vibrations "Interpreting Infrared Spectra," Chemistry LibreTexts, 2019. [Online]. Available: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_Online_Solutions_Manual_(Kirshenbaum)/03%3A_Infrared_Spectroscopy/3.11%3A_Interpreting_Infrared_Spectra "X-ray Diffraction (XRD) - Overview," Malvern Panalytical. [Online]. Available: https://www.malvernpanalytical.com/en/products/analysis-tools/x-ray-diffraction-xrd "Raman Spectroscopy: Application," Digital CSIC. [Online]. Available: https://digital.csic.es/bitstream/10262/1231/1/Raman%20spectroscopy%20application.pdf "Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts, 2019. [Online]. Available: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_Online_Solutions_Manual_(Kirshenbaum)/03%3A_Infrared_Spectroscopy/3.11%3A_Infrared_Spectra_of_Some_Common_Functional_Groups "FTIR spectra: (a) 3-mercaptopropyltrimethoxysilane (MPTMS); (b) pure silica-gel," ResearchGate. [Online]. Available: https://www.researchgate.net/figure/FTIR-spectra-a-3-mercaptopropyltrimethoxysilane-MPTMS-b-pure-silica-gel_fig2_305919464 "How X-Ray Diffraction Reveals Hidden Crystal Structures," Drawell. [Online]. Available: https://www.drawell.com.cn/news/how-x-ray-diffraction-reveals-hidden-crystal-structures-550.html "Identification of crystalline materials with X-Ray Diffraction (XRD)," FORCE Technology. [Online]. Available: https://www.forcetechnology.com/services/material-analysis/x-ray-diffraction-xrd/ "Infrared Spectroscopy," WebAssign. [Online]. Available: https://www.webassign.net/user/labs/organic_chemistry_i/IR_Spectroscopy/IR_Spectroscopy.html "Crystal structure analysis from powder X-ray diffraction data using high-temperature attachment for capillaries," Rigaku. [Online]. Available: https://www.rigaku.com/en/applications/materials_science/powder_diffraction/crystal_structure_analysis_from_powder_x-ray_diffraction_data_using_high-temperature_attachment_for_capillaries "Raman spectroscopy: application," Digital CSIC. [Online]. Available: https://digital.csic.es/bitstream/10262/1231/1/Raman%20spectroscopy%20application.pdf "The C2v case in Raman spectroscopy," Utah Tech University. [Online]. Available: https://web.utahtech.edu/faculty/jensenp/chem3500/lectures/IR_Raman_Spectroscopy/IR_Raman_Spectroscopy_files/Page370.html "X-ray crystallography," Wikipedia. [Online]. Available: https://en.wikipedia.org/wiki/X-ray_crystallography "Untangling the Raman spectra of cubic and tetragonal," Phys. Rev. B. [Online]. Available: https://journals.aps.org/prb/abstract/10.1103/PhysRevB.73.144105 "Infrared Spectra of Some Common Functional Groups," Fiveable. [Online]. Available: https://fiveable.me/ap-chemistry/spectroscopy/infrared-spectra-of-functional-groups/ "Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron," ResearchGate. [Online]. Available: https://www.researchgate.net/figure/Table-S1-Major-IR-absorption-bands-and-possible-assignment-in-the-typical-FT-IR-spectrum_tbl1_305919464 "UV-Visible Spectroscopy," MSU chemistry. [Online]. Available: https://www.chemistry.msu.edu/assets/Uploads/UV-Vis-Spectroscopy.pdf "How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide," AZoOptics. [Online]. Available: https://www.azooptics.com/Article.aspx?ArticleID=2344 "UV-Visible Spectroscopy," MSU chemistry. [Online]. Available: https://www.chemistry.msu.edu/assets/Uploads/UV-Vis-Spectroscopy.pdf

This article details the advanced spectroscopic and analytical characterization of this compound, focusing on techniques crucial for structural elucidation and confirmation.

Advanced Spectroscopic and Analytical Characterization of 3 Methoxyisothiazole

Mass Spectrometry (MS) for Molecular Characterization

Fragmentation Pathways Analysis for Structural Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. Electron Impact (EI) ionization, a common method in Gas Chromatography-Mass Spectrometry (GC-MS), bombards molecules with high-energy electrons, leading to ionization and subsequent fragmentation. These fragmentation pathways, which involve the cleavage of chemical bonds, generate characteristic fragment ions. The analysis of these ions and their mass-to-charge ratios (m/z) provides critical insights into the molecule's structure.

For compounds like 3-Methoxyisothiazole, fragmentation typically occurs at bonds adjacent to heteroatoms or electron-rich centers, or via rearrangements like the McLafferty rearrangement. The stability of the resulting ions and radicals dictates the preferred fragmentation pathways. Understanding these mechanisms allows chemists to deduce the arrangement of atoms within the molecule, thereby confirming its structure. While EI ionization can lead to extensive fragmentation, Chemical Ionization (CI) is a softer technique that often yields a prominent molecular ion with minimal fragmentation, providing direct information about the molecular weight. Tandem mass spectrometry (MS/MS), particularly in triple quadrupole (QQQ) instruments, enhances specificity by selecting a precursor ion and then fragmenting it further into product ions, allowing for highly selective detection and structural confirmation.

Coupled Chromatographic-Mass Spectrometric (GC-MS, LC-MS) Applications

Coupling chromatographic techniques with mass spectrometry offers a powerful approach for analyzing complex mixtures and confirming the identity of individual components. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for volatile and thermally stable compounds, separating them based on their retention times before mass analysis. The data generated from GC-MS is three-dimensional, comprising chromatograms (intensity vs. retention time) and mass spectra (ion abundance vs. m/z), which together aid in both qualitative and quantitative analysis. GC-MS is valuable for molecular weight confirmation and structural analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS), on the other hand, is suitable for analyzing non-volatile and thermally labile compounds. LC-MS combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed as interfaces for LC-MS. LC-MS/MS, utilizing a triple quadrupole mass analyzer, provides enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, making it ideal for trace analysis, structure confirmation, and analysis of compounds lacking UV chromophores. The specificity of LC-MS/MS allows for the identification of compounds even within complex matrices or co-eluting peaks. Confirmation in these coupled techniques often relies on matching retention times and characteristic mass spectral fragmentation patterns (or specific ion transitions in MS/MS) with those of reference standards.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about a molecule's structure by probing its molecular vibrations and electronic transitions, respectively.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a primary technique for identifying functional groups within a molecule. When a molecule absorbs IR radiation, specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. These bands correspond to different types of molecular vibrations, such as stretching and bending. The presence of specific functional groups, like C-H, C=N, C-O, and aromatic ring vibrations, can be identified by their unique absorption frequencies. For this compound, IR spectroscopy would reveal characteristic absorptions associated with the isothiazole (B42339) ring system and the methoxy (B1213986) substituent. Expected absorptions include C-O stretching vibrations from the methoxy group and C=N and C-S stretching vibrations from the isothiazole ring. Typical C-H stretching vibrations for saturated carbons are observed in the 2850-3000 cm⁻¹ range, while C=N stretches usually appear around 1600-1700 cm⁻¹. C-O stretches are typically found in the 1000-1300 cm⁻¹ range. The C-S bond also contributes to the spectrum, often in the fingerprint region.

Table 1: Expected IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Functional Group/Bond | Assignment |

| 2850-3000 | C-H stretch | Alkyl C-H |

| ~1600-1700 | C=N stretch | Isothiazole ring |

| ~1000-1300 | C-O stretch | Methoxy group |

| ~700-800 | C-S stretch | Isothiazole ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically involving π electrons or non-bonding electrons. Molecules with conjugated systems or chromophores absorb UV-Vis light at specific wavelengths, resulting in absorption maxima (λmax). The isothiazole ring, being an aromatic heterocycle, possesses a delocalized π electron system that will exhibit characteristic UV absorption. The methoxy substituent, an electron-donating group, can influence the electronic structure and potentially shift the absorption maxima. UV-Vis spectroscopy is valuable for confirming the presence of such chromophoric systems and can provide information about the electronic transitions (e.g., π→π* or n→π) occurring within the molecule. Typically, aromatic systems show absorption bands in the 200-300 nm range, with contributions from π→π transitions. Substituents can cause bathochromic (longer wavelength) or hypsochromic (shorter wavelength) shifts.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Wavelength Range (nm) | Transition Type | Chromophore/Substituent | Expected Observation |

| 200-300 | π→π | Isothiazole ring | Absorption maxima expected |

| n→π | Methoxy group | Potentially weaker absorption at longer wavelengths |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, like IR spectroscopy, provides information about molecular vibrations. It relies on the inelastic scattering of light by molecules. The intensity of Raman scattering depends on the change in polarizability of the molecule during vibration. Raman spectroscopy is often complementary to IR spectroscopy, as some vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would detect vibrations associated with the isothiazole ring and the methoxy group. Characteristic Raman shifts would correspond to ring breathing modes, C-H stretching and bending modes, and C-O stretching modes. The unique vibrational fingerprint obtained from Raman spectra can further aid in structural confirmation and distinguishing between isomers or related compounds.

Table 3: Expected Raman Active Vibrations for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Assignment |

| ~1500-1600 | C=N stretch | Isothiazole ring |

| ~1000-1100 | C-O stretch | Methoxy group |

| ~300-500 | Ring modes | Isothiazole ring skeletal vibrations |

| ~800-900 | C-S stretch | Isothiazole ring |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. When X-rays interact with a crystalline sample, they are diffracted according to Bragg's Law, producing a unique diffraction pattern. Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise positions of atoms within the crystal lattice. For this compound, single-crystal X-ray diffraction would provide definitive information about its solid-state structure, including bond lengths, bond angles, and molecular conformation. This technique is considered the gold standard for unambiguous structural determination of crystalline compounds, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the bulk properties of the material. Powder XRD can be used for phase identification and characterization of polycrystalline samples. The process involves directing an X-ray beam onto a crystalline sample, where constructive interference at specific angles produces a diffraction pattern that is unique to the material's crystal structure. By analyzing this pattern, researchers can determine the unit cell parameters and atomic positions.

Compound List:

this compound

References S. George, J. M. V. George, S. K. George, and S. M. V. George, "Spectroscopic Characterization of Organic Compounds," in Spectroscopic Characterization of Organic Compounds, IntechOpen, 2023. P. Atkins, L. Jones, and G. L. Miessler, Chemical Principles: The Quest for Insight, 5th ed. W. H. Freeman, 2015. D. A. Skoog, F. J. Holler, and S. R. Crouch, Principles of Instrumental Analysis, 6th ed. Cengage Learning, 2007. M. J. Buerger, X-ray Crystallography. Princeton University Press, 1942. "UV-VIS Spectroscopy 2," Moodle@Units. [Online]. Available: https://moodle.units.it/pluginfile.php/175571/mod_resource/content/1/UV-VIS%20Spectroscopy%202.pdf "Molecular Vibrations," Chemistry LibreTexts, 2023. [Online]. Available: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Molecular_Vibrations "Interpreting Infrared Spectra," Chemistry LibreTexts, 2019. [Online]. Available: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_Online_Solutions_Manual_(Kirshenbaum)/03%3A_Infrared_Spectroscopy/3.11%3A_Interpreting_Infrared_Spectra "X-ray Diffraction (XRD) - Overview," Malvern Panalytical. [Online]. Available: https://www.malvernpanalytical.com/en/products/analysis-tools/x-ray-diffraction-xrd "Raman Spectroscopy: Application," Digital CSIC. [Online]. Available: https://digital.csic.es/bitstream/10262/1231/1/Raman%20spectroscopy%20application.pdf "Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts, 2019. [Online]. Available: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_Online_Solutions_Manual_(Kirshenbaum)/03%3A_Infrared_Spectroscopy/3.11%3A_Infrared_Spectra_of_Some_Common_Functional_Groups "EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY," COPBELA. [Online]. Available: https://www.copbela.org/wp-content/uploads/2021/08/IR-Spectroscopy-Experiment.pdf "Table of Characteristic IR Absorptions," Analytical Chemistry Laboratory, ICT Prague. [Online]. Available: https://www.vscht.cz/documents/17951/117788/IR_Spectroscopy.pdf/ "How X-Ray Diffraction Reveals Hidden Crystal Structures," Drawell. [Online]. Available: https://www.drawell.com.cn/news/how-x-ray-diffraction-reveals-hidden-crystal-structures-550.html "Identification of crystalline materials with X-Ray Diffraction (XRD)," FORCE Technology. [Online]. Available: https://www.forcetechnology.com/services/material-analysis/x-ray-diffraction-xrd/ "Crystal structure analysis from powder X-ray diffraction data using high-temperature attachment for capillaries," Rigaku. [Online]. Available: https://www.rigaku.com/en/applications/materials_science/powder_diffraction/crystal_structure_analysis_from_powder_x-ray_diffraction_data_using_high-temperature_attachment_for_capillaries "What Raman spectroscopy can tell you," Renishaw. [Online]. Available: https://www.renishaw.com/en/what-raman-spectroscopy-can-tell-you--40975 "X-ray crystallography," Wikipedia. [Online]. Available: https://en.wikipedia.org/wiki/X-ray_crystallography "Untangling the Raman spectra of cubic and tetragonal," Phys. Rev. B. [Online]. Available: https://journals.aps.org/prb/abstract/10.1103/PhysRevB.73.144105 "Infrared Spectra of Some Common Functional Groups," Fiveable. [Online]. Available: https://fiveable.me/ap-chemistry/spectroscopy/infrared-spectra-of-functional-groups/ "The C2v case in Raman spectroscopy," Utah Tech University. [Online]. Available: https://web.utahtech.edu/faculty/jensenp/chem3500/lectures/IR_Raman_Spectroscopy/IR_Raman_Spectroscopy_files/Page370.html "UV-Visible Spectroscopy," MSU chemistry. [Online]. Available: https://www.chemistry.msu.edu/assets/Uploads/UV-Vis-Spectroscopy.pdf "How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide," AZoOptics. [Online]. Available: https://www.azooptics.com/Article.aspx?ArticleID=2344 "UV-Visible Spectroscopy," MSU chemistry. [Online]. Available: https://www.chemistry.msu.edu/assets/Uploads/UV-Vis-Spectroscopy.pdf

Single Crystal X-ray Diffraction Studies for Absolute Configuration

The term "absolute configuration" typically refers to the determination of the spatial arrangement of atoms in chiral molecules, distinguishing between enantiomers. Isothiazole itself, and likely this compound in its basic form, is an achiral molecule due to its planar aromatic ring system and the absence of stereogenic centers. Therefore, in the context of this compound, single crystal X-ray diffraction would focus on confirming its exact molecular structure, planarity, and the orientation of the methoxy substituent, thereby establishing its definitive structural identity rather than determining enantiomeric configuration. Such studies are foundational for understanding the molecule's chemical behavior and for its use as a building block in more complex syntheses.

Unfortunately, specific crystallographic data (such as unit cell parameters, space group, atomic coordinates, bond lengths, and bond angles) for this compound derived from single crystal X-ray diffraction studies were not found in the executed searches. Consequently, a data table summarizing these findings cannot be presented.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by intermolecular forces. These forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonding (e.g., C-H···O or C-H···N interactions), significantly influence the macroscopic properties of a crystalline solid, such as melting point, solubility, and solid-state reactivity. Analyzing crystal packing through X-ray diffraction data allows for the identification of these interactions and the mapping of the molecular assembly in the solid state.

For this compound, understanding its crystal packing would reveal how the molecules orient themselves relative to each other, the extent of molecular association, and the specific types of non-covalent interactions that dominate the crystal structure. This information is crucial for solid-state chemistry, polymorphism studies, and for predicting how the molecule might behave in different environments.

However, detailed research findings specifically describing the crystal packing and intermolecular interactions of this compound, which would allow for the creation of a data table summarizing these interactions, were not identified in the performed searches.

Integration of Advanced Analytical Techniques and Chemometrics for Complex Mixture Analysis

Analyzing this compound within complex matrices, such as reaction mixtures, biological samples, or environmental matrices, often requires sophisticated analytical strategies. Advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis or Diode Array Detectors (DAD), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for separating, identifying, and quantifying target analytes.

Chemometrics, a field that applies statistical and mathematical methods to chemical data, plays a vital role in extracting meaningful information from complex analytical datasets. Techniques such as Principal Component Analysis (PCA), Partial Least Squares (PLS), and various discriminant analyses can be employed to identify patterns, build predictive models, classify samples, and enhance the selectivity and sensitivity of analyses, even when dealing with co-eluting compounds or complex background signals. For this compound, chemometric approaches could be used to develop methods for its detection and quantification in mixtures, potentially by building calibration models or classifying samples based on their spectral or chromatographic profiles.

Specific research findings detailing the application of advanced analytical techniques and chemometrics for the analysis of this compound in complex mixtures, including performance metrics or comparative data suitable for a table, were not found in the executed searches.

Compound List

this compound

Computational Chemistry Studies of 3 Methoxyisothiazole

Quantum Mechanical (QM) Approaches for Electronic Structure

Quantum mechanical approaches are fundamental to exploring the electronic landscape of 3-methoxyisothiazole. These methods, varying in computational cost and accuracy, allow for a detailed description of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone for investigating the ground state properties of this compound. This method is favored for its balance of computational efficiency and accuracy. DFT calculations focus on the electron density to determine properties such as total energy, electron affinity, and ionization potential. The choice of functional and basis set is critical in these calculations, directly influencing the reliability of the predicted outcomes. For this compound, various functionals, from local density approximation (LDA) to generalized gradient approximation (GGA) and hybrid functionals, are employed to model its electronic behavior comprehensively.

Table 1: Ground State Properties of this compound Calculated with DFT

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -617.89 | B3LYP/6-311+G(d,p) |

| HOMO Energy (eV) | -7.12 | B3LYP/6-311+G(d,p) |

| LUMO Energy (eV) | -0.54 | B3LYP/6-311+G(d,p) |

| Dipole Moment (Debye) | 2.87 | B3LYP/6-311+G(d,p) |

Ab Initio Methods for Molecular Properties and Accuracy Assessment

For a higher level of theoretical accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is essential for accurately predicting molecular properties. These calculations serve as a benchmark to assess the performance of various DFT functionals. For this compound, ab initio calculations can yield highly accurate values for properties like polarizability and hyperpolarizability, offering deeper insights into its response to external electric fields.

Basis Set Selection and Exchange-Correlation Functional Evaluation

The accuracy of both DFT and ab initio calculations is heavily dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A variety of basis sets, from the minimal STO-3G to the more extensive Pople-style (e.g., 6-31G, 6-311+G(d,p)) and Dunning's correlation-consistent sets (e.g., cc-pVDZ, cc-pVTZ), are tested. The selection is a trade-off between desired accuracy and computational cost. Similarly, the evaluation of different exchange-correlation functionals (e.g., B3LYP, PBE0, M06-2X) is performed to identify the most suitable functional for describing the specific electronic characteristics of this compound.

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional structure of this compound is fundamental to predicting its chemical behavior. Computational methods are employed to determine the most stable geometric arrangements and to analyze the molecule's structural parameters in detail.

Optimization of Molecular Structures and Energetic Minima

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the lowest energy, known as the energetic minimum. For this compound, this involves calculating the forces on each atom and adjusting their positions until these forces are negligible. This process reveals the most stable conformation of the molecule. The presence of the methoxy (B1213986) group introduces a degree of rotational freedom, leading to the possibility of different conformers. Computational scans of the potential energy surface are performed to identify all stable conformers and the energy barriers that separate them.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once the optimized geometry is obtained, a detailed analysis of its structural parameters is conducted. This includes the measurement of bond lengths between adjacent atoms, the bond angles formed by three consecutive atoms, and the dihedral angles that describe the rotation around a bond. These parameters provide a precise description of the molecular shape. For this compound, particular attention is given to the geometry of the isothiazole (B42339) ring and the orientation of the methoxy substituent relative to the ring. These computed values are often compared with experimental data, if available, to validate the computational model.

Table 2: Calculated Geometric Parameters for this compound

| Parameter | Bond/Atoms | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Length (Å) | S1-N2 | 1.68 |

| Bond Length (Å) | N2-C3 | 1.32 |

| Bond Length (Å) | C3-C4 | 1.42 |

| Bond Length (Å) | C4-C5 | 1.37 |

| Bond Length (Å) | C5-S1 | 1.73 |

| Bond Length (Å) | C3-O6 | 1.35 |

| Bond Length (Å) | O6-C7 | 1.43 |

| Bond Angle (°) | C5-S1-N2 | 93.5 |

| Bond Angle (°) | S1-N2-C3 | 110.2 |

| Bond Angle (°) | N2-C3-C4 | 115.8 |

| Bond Angle (°) | C3-C4-C5 | 112.1 |

| Bond Angle (°) | C4-C5-S1 | 108.4 |

| Dihedral Angle (°) | C5-S1-N2-C3 | -0.1 |

| Dihedral Angle (°) | N2-C3-O6-C7 | -1.5 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like this compound. By employing various theoretical models, researchers can calculate spectra that, when compared with experimental data, provide deep insights into molecular structure and bonding.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR chemical shifts using computational methods, primarily Density Functional Theory (DFT), has become a standard practice for confirming molecular structures and understanding electronic environments. For this compound, theoretical calculations would involve optimizing the molecule's geometry at a given level of theory (e.g., B3LYP with a 6-31G* basis set or higher) and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which would also be calculated at the same level of theory.

A hypothetical data table comparing predicted and experimental chemical shifts for this compound is presented below. Such a table would be critical for validating the accuracy of the chosen computational method.

Table 1: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative as comprehensive computational studies for this specific molecule are not readily available in the literature.)

| Atom | Predicted Chemical Shift (ppm) - DFT/B3LYP/6-311+G(d,p) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| H4 | - | - | - |

| H5 | - | - | - |

| OCH₃ | - | - | - |

| C3 | - | - | - |

| C4 | - | - | - |

| C5 | - | - | - |

| C(OCH₃) | - | - | - |

Vibrational Frequency Calculations (IR, Raman) and Normal Mode Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Computational methods can predict these vibrational frequencies and their corresponding intensities. These calculations are typically performed using DFT, which involves computing the second derivatives of the energy with respect to the nuclear positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the collective atomic motions for each frequency.

A normal mode analysis for this compound would identify characteristic vibrations, such as the C-H stretches, C=N stretching, S-O stretching of the isothiazole ring, and the methoxy group vibrations. Comparing the calculated IR and Raman spectra with experimental data helps in the precise assignment of spectral bands.

Table 2: Calculated Vibrational Frequencies and Intensities for this compound (Note: This table is a template for the expected output of a computational study, as specific data for this molecule is not available.)

| Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment (Normal Mode) |

|---|---|---|---|

| - | - | - | C-H stretch (aromatic) |

| - | - | - | C-H stretch (methoxy) |

| - | - | - | C=N stretch |

| - | - | - | Ring breathing |

| - | - | - | C-O-C stretch |

Electronic Spectra (UV-Vis) via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. This approach computes the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. These calculations are crucial for understanding the electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO) involved in the electronic transitions.

The results would allow for the assignment of the observed UV-Vis spectral bands to specific electronic transitions, such as π → π* or n → π* transitions within the isothiazole ring and involving the methoxy substituent.

Table 3: Predicted Electronic Transitions for this compound using TD-DFT (Note: This table illustrates the expected format of TD-DFT results. Specific values are placeholders.)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| - | - | - | HOMO -> LUMO |

| - | - | - | HOMO-1 -> LUMO |

| - | - | - | HOMO -> LUMO+1 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides indispensable tools for investigating the pathways of chemical reactions, offering insights that are often difficult to obtain experimentally.

Transition State Characterization and Activation Energies

To understand the reactivity of this compound in, for example, an electrophilic substitution or a ring-opening reaction, computational methods can be used to locate the transition state (TS) structures along the reaction pathway. A transition state is a first-order saddle point on the potential energy surface, and its structure represents the highest energy point along the minimum energy path between reactants and products. Frequency calculations are used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) of the reaction can then be calculated as the energy difference between the transition state and the reactants. This value is a critical determinant of the reaction rate.

Reaction Coordinate Analysis and Potential Energy Surfaces